molecular formula C9H9FO3 B1344250 Ethyl 2-fluoro-4-hydroxybenzoate CAS No. 217978-01-3

Ethyl 2-fluoro-4-hydroxybenzoate

Cat. No. B1344250
M. Wt: 184.16 g/mol
InChI Key: MWKPJOZJIAQHTB-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-hydroxybenzoate is a chemical compound that is part of the hydroxybenzoate family, which includes various esters of hydroxybenzoic acid. These compounds are known for their diverse applications, including their use in the synthesis of peptides, as ligands in metal complexes, and in the formation of various organic molecules with potential applications in imaging and material sciences.

Synthesis Analysis

The synthesis of related ethyl hydroxybenzoate compounds involves multiple steps, including salification, etherification, nitration, and condensation processes. For instance, Fluoroglycofen-ethyl, a compound synthesized from m-hydroxybenzoic acid, involves a multi-step process that yields a product with a purity of 89.0% . Similarly, the synthesis of diethyl 4,4'-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate from ethyl 4-hydroxybenzoate demonstrates the reactivity of hydroxybenzoates with halogenated compounds . These syntheses highlight the versatility of hydroxybenzoates in organic synthesis.

Molecular Structure Analysis

The molecular structure of ethyl hydroxybenzoates has been studied using various analytical techniques. For example, the crystal structure of diethyl 4,4'-(ethane-1,2-diyldioxy)dibenzoate, a related compound, shows that the molecule is planar and lies around a crystallographic inversion center . The benzene rings in these molecules are almost coplanar with the adjacent ethoxycarbonyl groups, indicating a degree of structural rigidity .

Chemical Reactions Analysis

Ethyl hydroxybenzoates participate in various chemical reactions, including those that lead to the formation of peptide bonds. The activation chemistry of benzisoxazolium salts, for example, is used in peptide synthesis, where the formation of 3-acyloxy-2-hydroxy-N-ethylbenzamides from these salts is a key step . Additionally, the reactivity of these compounds with amines and their ability to form stable metal complexes, as seen in the synthesis of binary and ternary complexes with metals like Co(2+), Cu(2+), and Zn(2+), is noteworthy .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl hydroxybenzoates have been extensively studied. The enthalpies of formation of ethyl 2-, 3-, and 4-hydroxybenzoates in the gas phase have been determined using experimental techniques and theoretical calculations, providing insights into their thermodynamic stability . Optical properties, such as absorption and transmittance spectra, optical constants, and nonlinear optical properties, have also been characterized for ethyl para-hydroxybenzoate crystals, suggesting potential applications in optical devices .

Scientific Research Applications

1. Thermodynamic Properties and Molecular Structure

Ledo et al. (2018) conducted a study focusing on the thermodynamic properties of ethyl hydroxybenzoates, including ethyl 2-fluoro-4-hydroxybenzoate. They utilized experimental techniques like combustion calorimetry and differential scanning calorimetry to derive molar enthalpies of formation. This research provides valuable data for understanding the molecular structure and energy content of ethyl hydroxybenzoates (Ledo et al., 2018).

2. Crystallography and Material Sciences

Yeong et al. (2018) explored the synthesis and crystal structures of various organic compounds, including ethyl 2-fluoro-4-hydroxybenzoate. Their work, utilizing single-crystal X-ray diffraction, contributes to a deeper understanding of crystal packing and molecular interactions, which is crucial in material sciences (Yeong et al., 2018).

3. Environmental Research and Paraben Exposure

A study by Zhang et al. (2020) investigated the occurrence of parabens, including ethyl 2-fluoro-4-hydroxybenzoate, in human biological samples. This research is significant in understanding the environmental exposure and potential health impacts of parabens (Zhang et al., 2020).

4. Biochemical and Pharmacological Studies

Han et al. (2020) conducted research on the synthesis of novel compounds derived from ethyl paraben, exploring their potential as anticancer agents. This study highlights the pharmacological applications and therapeutic potential of ethyl 2-fluoro-4-hydroxybenzoate derivatives (Han et al., 2020).

5. Optical Applications

Kumar et al. (2021) explored the growth and properties of ethyl para-hydroxybenzoate crystals, closely related to ethyl 2-fluoro-4-hydroxybenzoate. Their work contributes to the field of optics, particularly in understanding the nonlinear optical properties of these crystals (Kumar et al., 2021).

Safety And Hazards

Ethyl 2-fluoro-4-hydroxybenzoate is classified as an acute aquatic hazard (Category 3), and it is harmful to aquatic life . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

ethyl 2-fluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKPJOZJIAQHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-4-hydroxybenzoate

Synthesis routes and methods

Procedure details

Following general procedure F and using 1-cyclopropyl-6-ethynyl-4,4-dimethyl-1,2,3,4-tetrahydro quinoline (Intermediate 53, 0.11 g, 0.49 mmol), ethyl-2-fluoro-4-iodo-phenyl acetate (Reagent C, 0.11 g, 0.9 mmol), triethyl amine (3 mL), tetrahydrofuran (3 mL), copper(I)iodide (0.06 g, 0.32 mmol) and dichlorobis(triphenylphosphine)palladium(II) (0.25 g, 0.36 mmol) followed by flash column chromatography over silica gel (230-400 mesh) using 10% ethyl acetate in hexane as the eluent, the title compound was obtained (0.1 g, 5 1%).
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
1-cyclopropyl-6-ethynyl-4,4-dimethyl-1,2,3,4-tetrahydro quinoline
Quantity
0.11 g
Type
reactant
Reaction Step Three
Name
Intermediate 53
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.11 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0.06 g
Type
catalyst
Reaction Step Ten
Name
Yield
1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Shubashree, BK Sadashiva… - Molecular Crystals and …, 2002 - Taylor & Francis
… 2-Fluoro-4-benzyloxybenzoic acid was prepared by first reacting ethyl 2fluoro-4-hydroxybenzoate with benzyl chloride in the presence of anhydrous potassium carbonate in butan-2-one…
Number of citations: 1 www.tandfonline.com
SL Wu, CY Lin - Liquid crystals, 2006 - Taylor & Francis
Two series of semi‐fluorinated chiral liquid crystals, 2F(m = 8–12) and 3F(m = 8–12), with monofluoro‐substitution at the 2‐ and 3‐positions of the first phenyl ring near the chiral chain, …
Number of citations: 2 www.tandfonline.com
D Matsuda, M Kawamura, Y Kobashi… - Bioorganic & Medicinal …, 2018 - Elsevier
… The Mitsunobu reaction of 51 with ethyl 2-fluoro-4-hydroxybenzoate followed by basic hydrolysis yielded carboxylic acid 53. Finally, the condensation of 53 with the corresponding …
Number of citations: 10 www.sciencedirect.com
松田大輔 - (No Title), 2019 - core.ac.uk
… と ethyl 2-fluoro-4-hydroxybenzoate の光延反応,続く加水分解によりカルボン酸 104 を得 た.最後に 104 を各種アミンと縮合することによりアミド誘導体 105a, 105b, 105d-g を得た.105c に関して…
Number of citations: 5 core.ac.uk

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